2-Amino-4-bromo-N'-hydroxybenzene-1-carboximidamide
Description
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-amino-4-bromo-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |
InChI Key |
QCQMCFACTGOZDZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)N)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Detailed Synthetic Routes
Route A: From 2-Amino-4-bromobenzonitrile
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Starting from 2-amino-4-bromobenzonitrile | Commercial or prepared by bromination of 2-aminobenzonitrile | Bromination typically done with N-bromosuccinimide or bromine in DMF at low temperature |
| 2 | Conversion of nitrile to carboximidamide | Reaction with hydroxylamine hydrochloride in ethanol or methanol under reflux | Hydroxylamine reacts with nitrile to form amidoxime (N'-hydroxycarboximidamide) |
| 3 | Purification | Recrystallization or column chromatography | Yields vary depending on purity and reaction conditions |
This route is widely used because the nitrile group is a direct precursor to amidoximes, and the amino and bromo groups are stable under the reaction conditions.
Route B: From 2-Amino-4-bromobenzaldehyde
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Starting from 2-amino-4-bromobenzaldehyde | Prepared by bromination of 2-aminobenzaldehyde | Bromination conditions similar to above |
| 2 | Conversion to oxime | Treatment with hydroxylamine hydrochloride in aqueous ethanol, pH adjusted | Forms aldoxime intermediate |
| 3 | Oxime to amidoxime conversion | Further reaction with hydroxylamine or hydroxylamine derivatives under basic conditions | Converts oxime to amidoxime (N'-hydroxycarboximidamide) |
| 4 | Purification | Recrystallization or chromatography | Moderate to good yields |
This route is less common due to the additional step and sensitivity of aldehydes to oxidation.
Representative Experimental Procedure
Synthesis of 2-Amino-4-bromo-N'-hydroxybenzene-1-carboximidamide from 2-amino-4-bromobenzonitrile:
- Dissolve 2-amino-4-bromobenzonitrile (1 equiv) in ethanol under nitrogen atmosphere.
- Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv) to the solution.
- Heat the mixture to reflux for 4–6 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature and filter the precipitate formed.
- Wash the solid with cold ethanol and dry under vacuum to obtain the crude amidoxime.
- Purify by recrystallization from ethanol/water mixture.
Reaction Conditions and Yields
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | Ethanol, Methanol | Polar protic solvents preferred |
| Temperature | Reflux (60–80 °C) | Ensures complete conversion |
| Reaction time | 4–24 hours | Depends on scale and purity |
| Molar ratios | Hydroxylamine hydrochloride: 1.5 equiv | Excess hydroxylamine ensures completion |
| Yield | 60–85% | Dependent on purification |
| Purification | Recrystallization or silica gel chromatography | To remove impurities and side products |
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of amino, hydroxy, and aromatic protons.
- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
- Infrared Spectroscopy: Characteristic bands for N-OH stretch (~920–950 cm⁻¹), NH2 (~3300–3500 cm⁻¹), and aromatic C-H.
- Elemental Analysis: Matches theoretical values for C, H, N, Br content.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| A | 2-Amino-4-bromobenzonitrile | Hydroxylamine hydrochloride, sodium acetate | Reflux in ethanol 4–6 h | 60–85 | Direct conversion to amidoxime |
| B | 2-Amino-4-bromobenzaldehyde | Hydroxylamine hydrochloride | Reflux in aqueous ethanol | 50–70 | Requires oxime intermediate |
| C | Bromination of 2-aminobenzonitrile | N-Bromosuccinimide (NBS) or bromine | DMF, 0–20 °C, 12–24 h | Variable | For bromination step if needed |
Research and Literature Survey Notes
- The amidoxime formation from nitriles using hydroxylamine hydrochloride is a well-established method in heterocyclic and medicinal chemistry literature.
- Bromination of aminobenzonitriles is typically performed using N-bromosuccinimide or bromine in polar solvents like DMF at low temperature to avoid overbromination or side reactions.
- Hydroxylation of amidines to amidoximes (N'-hydroxycarboximidamides) is generally achieved by direct reaction with hydroxylamine salts.
- Purification is critical due to potential side products such as unreacted nitrile or hydrolysis products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the benzene ring.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can replace one functional group with another on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like bromine . Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of brominated benzene derivatives .
Scientific Research Applications
2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated molecular weights based on formulas.
Key Research Findings
Substituent Effects on Reactivity and Solubility: The dimethylamino ethoxy group in the hydrochloride salt analog (C₁₁H₁₈ClN₃O₂) introduces a basic tertiary amine, enhancing water solubility compared to the brominated target compound . Halogen Differences: Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may improve hydrophobic interactions in biological systems. Fluorine’s strong electron-withdrawing effect could increase the acidity of the -N'-OH group, enhancing metal-binding capacity in the 2-chloro-4-fluoro analog .
However, steric hindrance from bromine in the target compound might reduce binding efficiency compared to smaller halogens like fluorine . Amino vs.
Synthetic Utility: 4-Bromo-1,2-diaminobenzene (C₆H₆BrN₂) serves as a precursor for synthesizing brominated aromatic compounds. The addition of the carboximidamide group in the target compound introduces complexity, likely expanding its utility in medicinal chemistry .
Biological Activity
2-Amino-4-bromo-N'-hydroxybenzene-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, cytotoxic effects, and mechanisms of action.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving appropriate amine derivatives and carboximidamide precursors. Its structure features a hydroxyl group, which may play a crucial role in its biological interactions. The presence of the bromine atom is also significant, as halogenated compounds often exhibit enhanced biological activity.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against breast cancer cell lines such as MDA-MB-231, SUIT-2, and HT-29. The compound's IC50 values indicate its effectiveness in inducing cell death, surpassing that of standard chemotherapeutic agents like cisplatin .
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 0.4 | 78.75 times more potent |
| SUIT-2 | [Value Needed] | Less potent than cisplatin |
| HT-29 | 0.5 | 50.8 times more active |
The mechanisms by which this compound exerts its cytotoxic effects are multifaceted:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
- Cell Cycle Arrest : Studies indicate that it can arrest the cell cycle at specific phases, contributing to its effectiveness in inhibiting tumor growth.
- Topoisomerase Inhibition : Similar to other naphthoquinone derivatives, this compound may inhibit topoisomerase II, disrupting DNA replication and transcription processes .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MDA-MB-231 Cells : A detailed analysis showed that treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry and Hoechst staining techniques.
- In Vivo Studies : Preliminary animal studies indicated that the compound could effectively reduce tumor size in xenograft models, suggesting its potential for therapeutic applications.
Q & A
Q. What are the key synthetic routes for 2-Amino-4-bromo-N'-hydroxybenzene-1-carboximidamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes bromination of an aminobenzene precursor followed by condensation with hydroxylamine to introduce the carboximidamide group. Critical parameters include:
- Bromination : Use of N-bromosuccinimide (NBS) in dichloromethane at 0–25°C to minimize side reactions like over-bromination .
- Condensation : Hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C) for 6–12 hours. pH control (8–9) via sodium acetate is essential to prevent decomposition .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), while column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- NMR : - and -NMR confirm regiochemistry (e.g., bromine’s deshielding effect on adjacent protons) and imidamide tautomerism (N–H vs. O–H signals) .
- IR : Stretching frequencies for N–H (3200–3400 cm) and C=N (1630–1680 cm) distinguish it from amidine derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 244.98) and bromine isotopic patterns .
Q. How does the bromine substituent influence biological activity in enzyme inhibition assays?
The 4-bromo group enhances steric and electronic interactions with hydrophobic enzyme pockets. For example, in Mycobacterium tuberculosis studies, bromine’s electron-withdrawing effect stabilizes hydrogen bonding with catalytic residues (e.g., Tyr-158 in enoyl-ACP reductase), improving IC values by 2–3-fold compared to non-halogenated analogs .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in tautomeric forms of the carboximidamide group?
Single-crystal X-ray diffraction (using SHELXL ) is critical for distinguishing between imidamide (N–H) and hydroxyimine (O–H) tautomers. Key metrics:
Q. How should researchers address contradictory bioactivity data across different cell lines?
Contradictions may arise from variations in membrane permeability or metabolic stability. Methodological solutions include:
- Comparative assays : Use isogenic cell lines (e.g., wild-type vs. ABC transporter-deficient) to evaluate efflux pump effects .
- Metabolite profiling : LC-MS/MS to detect N-oxidation or dehalogenation byproducts that reduce potency .
- Molecular dynamics : Simulate ligand-receptor binding under physiological pH to explain differential activity .
Q. What strategies optimize regioselectivity in bromination reactions for derivatives of this compound?
- Directed ortho-bromination : Use directing groups (e.g., amino) with NBS in acetonitrile at −20°C to favor 4-bromo over 2-bromo isomers .
- Lewis acid catalysis : FeCl or ZnBr enhances electrophilic substitution at the para position (yield >85%) .
- Computational guidance : DFT calculations (e.g., Gaussian09) predict bromination sites via Fukui indices for electrophilic attack .
Q. How can hydrogen-bonding interactions with biological targets be experimentally validated?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with proteins like DNA gyrase .
- Fluorescence quenching : Monitor tryptophan residue emission changes upon ligand binding (e.g., Stern-Volmer plots) .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to map hydrogen bonds (e.g., with Mycobacterium tuberculosis KatG) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC50_{50}50 values for antitubercular activity?
Discrepancies may stem from assay conditions (e.g., culture media pH affecting protonation states). Recommendations:
- Standardize protocols : Use Middlebrook 7H9 broth at pH 6.6 (mimicking phagosomal conditions) .
- Control for efflux inhibitors : Add verapamil (10 µM) to block ABC transporters in resistant strains .
- Validate via orthogonal assays : Compare MICs from broth microdilution vs. intracellular infection models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
